molecular formula C17H16O4 B2860742 3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid CAS No. 24807-37-2

3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid

Cat. No.: B2860742
CAS No.: 24807-37-2
M. Wt: 284.31 g/mol
InChI Key: FQCWLBGBAQCDJF-NTMALXAHSA-N
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Description

3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C16H14O3 It is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Properties

CAS No.

24807-37-2

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(Z)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H16O4/c1-20-15-9-7-13(8-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8-

InChI Key

FQCWLBGBAQCDJF-NTMALXAHSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CC=CC=C2

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)O)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids or alcohols.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or saturated acids.

Scientific Research Applications

3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The acrylic acid moiety can participate in various biochemical pathways, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)acrylic acid: Lacks the benzyloxy group, which may affect its reactivity and binding properties.

    3-(3-Benzyloxyphenyl)acrylic acid: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.

    4-Methoxycinnamic acid: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical reactivity and biological activity. These functional groups can enhance the compound’s versatility in various applications, making it a valuable compound for research and industrial use.

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